2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide
Description
This compound is a pyridazinone derivative featuring a 3,5-dimethylpyrazole substituent at the 3-position of the pyridazinone core and an N-(2-methylpropyl)acetamide group at the 2-position (Figure 1). Its molecular formula is C₁₇H₂₂N₄O₂, with a molecular weight of 338.4 g/mol, as inferred from structurally analogous compounds . The pyridazinone core is known for diverse biological activities, while the 3,5-dimethylpyrazole group enhances steric and electronic interactions with biological targets.
Properties
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-10(2)8-16-14(21)9-19-15(22)6-5-13(18-19)20-12(4)7-11(3)17-20/h5-7,10H,8-9H2,1-4H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZHUPYLMNRTRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide typically involves multiple steps:
Formation of 3,5-dimethylpyrazole: This can be achieved by reacting hydrazine sulfate with acetylacetone in an alkaline medium.
Synthesis of the pyridazinone ring: The pyrazole derivative is then reacted with appropriate reagents to form the pyridazinone ring.
Acetamide group attachment: Finally, the acetamide group is introduced through a reaction with 2-methylpropylamine under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide functional group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and a secondary amine. This reaction is critical for modifying the compound’s solubility or generating intermediates for further derivatization.
| Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 24h | 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid + 2-methylpropylamine | 75% | |
| Basic hydrolysis | 2M NaOH, 80°C, 12h | Sodium salt of the carboxylic acid + 2-methylpropylamine | 68% |
Nucleophilic Substitution at the Pyridazinone Ring
The pyridazinone core undergoes nucleophilic substitution at the C-3 or C-6 positions. The oxygen atom at C-6 acts as a leaving group, enabling reactions with amines, thiols, or alcohols.
Electrophilic Aromatic Substitution on the Pyrazole Ring
The 3,5-dimethylpyrazole subunit participates in electrophilic aromatic substitution (EAS), though methyl groups reduce reactivity. Nitration and sulfonation are feasible under controlled conditions.
Oxidation and Reduction Reactions
The pyridazinone ring and acetamide group are susceptible to redox transformations:
Oxidation
-
Pyridazinone Ring : Oxidizing agents like KMnO₄ convert the ring into a diketone structure.
-
Acetamide : Ozonolysis cleaves the acetamide into smaller fragments.
Reduction
-
LiAlH₄ reduces the acetamide to a secondary amine.
| Reagents | Conditions | Products | Yield | References |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C, 1h | 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)ethylamine | 82% |
Acylation and Alkylation
The secondary amine in the acetamide group and pyridazinone nitrogen atoms can undergo further functionalization:
| Reaction Type | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Acylation (Acetyl chloride) | Pyridine, 25°C, 12h | N-acetyl derivative | 70% | |
| Alkylation (Methyl iodide) | K₂CO₃, DMF, 60°C, 6h | N-methylated acetamide | 65% |
Coupling Reactions
The compound serves as an intermediate in cross-coupling reactions. For example, Suzuki-Miyaura coupling requires prior halogenation at the pyridazinone ring .
Stability Under Thermal and pH Conditions
-
Thermal Stability : Decomposes above 250°C, forming pyrolytic byproducts.
-
pH Stability : Stable in neutral conditions but degrades in strongly acidic/basic media.
Scientific Research Applications
Chemistry:
Catalysis: The compound can serve as a ligand in coordination chemistry, potentially enhancing catalytic activity.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore for the development of new therapeutic agents.
Biological Studies: It can be used as a probe to study enzyme interactions and metabolic pathways.
Industry:
Polymer Science: The compound may be used in the synthesis of polymers with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Key Observations:
Core Modifications: Replacement of the pyridazinone core with pyrimidine-thio (e.g., compound in ) reduces pyridazinone-associated hydrogen bonding but introduces sulfur-based interactions, enhancing anticancer activity. The triazolo-pyridine substituent in adds metabolic stability via the trifluoromethyl group, a feature absent in the target compound.
Substituent Effects: Morpholine vs. Pyrazole: Morpholine in increases polarity and solubility, whereas the 3,5-dimethylpyrazole in the target compound may improve target affinity through hydrophobic interactions.
Biological Activity: Compounds with thiazole () or thiophene () moieties exhibit broader target selectivity, while the target compound’s pyrazole group may confer specificity toward kinases or PDE isoforms . Antimicrobial activity in correlates with the 3-acetylamino-4-ethylphenyl group, suggesting substituent-dependent bioactivity.
Synthetic Considerations: The target compound’s synthesis likely parallels methods for analogs, involving condensation of pyridazinone precursors with acetamide derivatives under acidic catalysis (e.g., H₂SO₄) . Purification via chromatography or recrystallization is critical for isolating high-purity products, as noted in .
Biological Activity
The compound 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is . Its structure includes a pyrazole ring and a pyridazine moiety, which are significant for its biological activity.
Anticancer Properties
Research has indicated that compounds similar to this structure exhibit anticancer properties by interfering with cellular processes. For instance, studies on related pyrazole derivatives have shown that they can disrupt microtubule dynamics, leading to apoptosis in cancer cells. A notable example is the compound R 17934, which has been shown to specifically target malignant cells more effectively than normal cells due to its antimicrotubular effects .
The proposed mechanism of action for this class of compounds involves:
- Inhibition of Microtubule Assembly : By binding to tubulin, these compounds prevent the proper formation of microtubules, which are critical for cell division.
- Induction of Apoptosis : The disruption of microtubules leads to cell cycle arrest and subsequent programmed cell death.
Case Studies
Several studies have investigated the biological activity of similar compounds:
-
Study on Pyrazole Derivatives :
- Objective : Evaluate the cytotoxic effects on various cancer cell lines.
- Findings : Compounds with structural similarities demonstrated significant inhibition of cell proliferation in breast and prostate cancer cell lines.
- : The mechanism was attributed to the induction of apoptosis through microtubule disruption.
-
In Vivo Studies :
- Objective : Assess the efficacy in animal models.
- Findings : Administration of related compounds resulted in reduced tumor growth and increased survival rates in mice bearing xenografts.
- : The results support the potential use of these compounds in cancer therapy.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 278.36 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Anticancer Activity | Significant in vitro activity |
| Mechanism | Microtubule disruption |
Q & A
Q. Q1. What established synthetic routes are available for this compound, and how can intermediates be characterized?
The synthesis typically involves palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes using formic acid derivatives as CO surrogates. Key steps include:
- Nitro group reduction to form amines, followed by cyclization to construct the pyridazine core.
- Substitution reactions to introduce the 3,5-dimethylpyrazole moiety.
- Amide coupling (e.g., using EDC/HOBt) to attach the N-(2-methylpropyl)acetamide group.
Characterization : Use (e.g., δ 2.1–2.3 ppm for methyl groups on pyrazole) and to confirm intermediate structures. LC-MS monitors reaction progress .
Advanced Synthesis
Q. Q2. How can catalytic conditions be optimized for palladium-mediated cyclization steps?
Optimize:
- Catalyst loading : Test Pd(OAc) vs. Pd/C at 1–5 mol%.
- Ligands : Bidentate ligands (e.g., dppf) enhance stability and regioselectivity.
- Temperature : 80–100°C for efficient CO release from formic acid derivatives.
- Solvent polarity : DMF or THF improves cyclization yields. Monitor by TLC and adjust reaction time (8–24 hrs) .
Structural Confirmation
Q. Q3. What spectroscopic and crystallographic methods resolve structural ambiguities?
- X-ray crystallography : Determines bond lengths (e.g., pyridazine C=O at ~1.23 Å) and hydrogen-bonding networks (e.g., N–H···O interactions). Compare with reported pyridazine derivatives .
- 2D NMR : COSY and HSQC confirm proton-proton correlations and connectivity, critical for distinguishing regioisomers .
Advanced Structural Analysis
Q. Q4. How can crystallography resolve pyridazine ring conformation under varying conditions?
- Space group analysis : Monoclinic vs. orthorhombic systems affect packing.
- Temperature-dependent studies : Identify thermal expansion coefficients to assess stability.
- Hydrogen bonding : Compare with analogs (e.g., N-phenylpyridazine derivatives) to evaluate steric effects from the 3,5-dimethylpyrazole group .
Biological Activity
Q. Q5. How to design enzyme inhibition assays for this compound?
- Target selection : Prioritize kinases or proteases due to pyridazine/pyrazole motifs.
- Assay conditions : Use FRET-based substrates for real-time monitoring (e.g., λ=340 nm, λ=490 nm).
- Dose-response curves : Test 0.1–100 µM concentrations. Reference pyrazole-containing inhibitors (IC ~1–10 µM) as benchmarks .
Data Contradictions
Q. Q6. How to address solubility discrepancies in polar vs. nonpolar solvents?
- Solvent screening : Use Hansen solubility parameters (δ, δ, δ) to predict solubility.
- Polymorphism analysis : DSC/TGA identifies crystalline forms affecting solubility.
- Co-solvent systems : Test DMSO/water gradients (1–10% v/v) for in vitro assays .
Mechanistic Studies
Q. Q7. What techniques elucidate the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina to model binding to kinase ATP pockets.
- Surface Plasmon Resonance (SPR) : Measure K values (e.g., 10–100 nM range).
- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy/entropy .
Stability Profiling
Q. Q8. How to assess stability under physiological conditions?
- Stress testing : Incubate at 37°C in PBS (pH 7.4) and monitor degradation via HPLC at 0, 24, 48 hrs.
- Photostability : Expose to UV light (254 nm) and track λ shifts.
- Oxidative stability : Add HO (0.3% v/v) and analyze by LC-MS for oxidation products .
Computational Modeling
Q. Q9. How does DFT clarify electronic properties relevant to reactivity?
- HOMO-LUMO gaps : Calculate (e.g., ~4.5 eV) to predict nucleophilic/electrophilic sites.
- Charge distribution : Mulliken charges on pyridazine N-atoms guide functionalization strategies.
- Transition state modeling : Simulate Pd-catalyzed cyclization barriers (~25 kcal/mol) .
Regioselectivity Challenges
Q. Q10. How to ensure correct substituent positioning during pyrazole coupling?
- Directing groups : Use nitro or carbonyl groups to steer electrophilic substitution.
- Kinetic control : Lower temperatures (0–25°C) favor meta-substitution on pyridazine.
- Steric maps : Overlay with X-ray data to validate substituent orientation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
